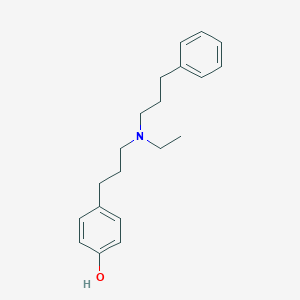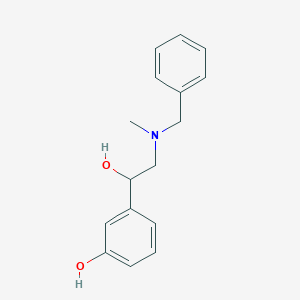
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nitroso group attached to a pyrrolidinol ring, which is further connected to a pyridine ring. The acetate group adds to its complexity and reactivity.
Preparation Methods
The synthesis of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate typically involves multiple steps:
Starting Material: The synthesis begins with myosmine, a naturally occurring alkaloid.
Bromination: Myosmine is converted to 3’-bromomyosmine.
Acetate Displacement and Hydrolysis: The brominated compound undergoes displacement by acetate, followed by hydrolysis to yield 3’-hydroxymyosmine.
Reduction and Nitrosation: The hydroxylated compound is then reduced and nitrosated to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyridine and pyrrolidinol rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other nitroso-substituted pyrrolidinol derivatives and pyridine-containing molecules. What sets 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Some similar compounds are:
- 1-Nitroso-5-(3-pyridinyl)-3-pyrrolidinol
- 1-Nitroso-5-(2-pyridinyl)-2-pyrrolidinol
- 1-Nitroso-5-(4-pyridinyl)-2-pyrrolidinol .
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(1-nitroso-5-pyridin-3-ylpyrrolidin-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(15)17-11-5-4-10(14(11)13-16)9-3-2-6-12-7-9/h2-3,6-7,10-11H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDSVYFZZCUAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(N1N=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988443 |
Source


|
| Record name | 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68743-65-7 |
Source


|
| Record name | 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068743657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)




![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)





